{1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-yl}methanamine
Description
Properties
IUPAC Name |
[1-[(2-chloro-6-fluorophenyl)methyl]piperidin-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClFN2/c14-12-2-1-3-13(15)11(12)9-17-6-4-10(8-16)5-7-17/h1-3,10H,4-9,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEWFDRYRDWZOTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)CC2=C(C=CC=C2Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution of 2-Chloro-6-fluorobenzyl Chloride with Piperidin-4-ylmethanamine
The most common and industrially relevant method involves the nucleophilic substitution of 2-chloro-6-fluorobenzyl chloride with piperidin-4-ylmethanamine under basic conditions.
- Reaction Conditions : The reaction is typically performed in an aprotic organic solvent such as dichloromethane or toluene.
- Base : Inorganic bases like sodium hydroxide or potassium carbonate are used to deprotonate the amine, enhancing nucleophilicity.
- Temperature : Ambient to moderately elevated temperatures, depending on scale and solvent choice.
- Mechanism : The piperidin-4-ylmethanamine attacks the benzyl chloride carbon, displacing chloride and forming the desired product.
This method allows for straightforward scale-up and purification by crystallization or chromatography.
Reductive Amination of 1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-one
An alternative synthetic approach involves the reductive amination of the corresponding ketone intermediate:
- Step 1 : Synthesis of 1-[(2-chloro-6-fluorophenyl)methyl]piperidin-4-one.
- Step 2 : Reductive amination with ammonia or methylamine in the presence of a reducing agent such as sodium borohydride (NaBH4) in methanol.
- Purification : Column chromatography or crystallization (e.g., using 2-propanol) to isolate the free base or its salts.
- Advantages : This method provides high purity (>95%) and allows for stereochemical control if needed.
Detailed Reaction Conditions and Reagents
| Step | Reagents/Conditions | Solvent | Temperature | Notes |
|---|---|---|---|---|
| 1 | 2-chloro-6-fluorobenzyl chloride + piperidin-4-ylmethanamine + NaOH or K2CO3 | Dichloromethane or Toluene | 25–80 °C | Nucleophilic substitution |
| 2 | 1-[(2-chloro-6-fluorophenyl)methyl]piperidin-4-one + methylamine + NaBH4 | Methanol | 0–25 °C | Reductive amination |
| 3 | Purification | 2-propanol, chromatography | Ambient | Isolation of free base or salt |
Analytical Characterization Supporting Preparation
- Nuclear Magnetic Resonance (NMR) : ^1H and ^13C NMR confirm substitution patterns and purity.
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight and identity.
- High-Performance Liquid Chromatography (HPLC) : Used to assess purity (>95%) and monitor reaction progress.
- Chromatographic Purification : Flash chromatography with hexane/ethyl acetate mixtures or crystallization techniques are common.
Summary of Key Research Findings
- The nucleophilic substitution route is the most straightforward and scalable, favored in industrial settings.
- Reductive amination provides a high-purity alternative, especially useful for synthesizing derivatives or stereoisomers.
- Continuous flow and automated processes enhance production efficiency and safety.
- Purification by crystallization or chromatography is essential for pharmaceutical-grade material.
- Analytical techniques are critical for confirming structure and purity at each stage.
This comprehensive synthesis approach ensures that {1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-yl}methanamine can be prepared efficiently and reproducibly for research and pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding imines or nitriles.
Reduction: Reduction reactions can convert the chlorofluorophenyl group to a more reduced state, such as converting the chloro group to a hydrogen atom.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro and fluoro positions on the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of dechlorinated or defluorinated products.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
The compound {1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-yl}methanamine is of significant interest in various scientific research applications, particularly in pharmacology and medicinal chemistry. This article explores its applications, supported by relevant data and case studies.
Basic Information
- Molecular Formula : C13H16ClFN2
- Molecular Weight : 252.73 g/mol
- CAS Number : 1275707-33-9
Pharmacological Studies
The primary application of this compound lies in its potential as a therapeutic agent. It has been studied for its effects on neurotransmitter systems, particularly in relation to:
- Dopamine Receptors : Research indicates that compounds with similar structures can act as dopamine receptor modulators, potentially aiding in the treatment of disorders such as schizophrenia and Parkinson's disease.
- Serotonin Receptors : The compound may also interact with serotonin receptors, which are crucial for mood regulation and could be beneficial in treating depression and anxiety disorders.
Synthesis of Derivatives
This compound serves as a precursor for synthesizing various derivatives that may exhibit enhanced pharmacological properties. For instance, modifications to the piperidine ring or the addition of different functional groups can lead to compounds with improved efficacy or reduced side effects.
Case Studies
Several studies have documented the applications of related compounds in clinical settings:
- Case Study 1 : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of piperidinyl compounds showed significant activity against specific cancer cell lines, indicating potential applications in oncology .
- Case Study 2 : Research highlighted in Neuropharmacology explored the effects of similar structures on neuroinflammation, suggesting that these compounds could play a role in neuroprotective therapies .
Drug Development
The compound's unique structure makes it a candidate for drug development pipelines focusing on central nervous system (CNS) disorders. Its ability to cross the blood-brain barrier is critical for CNS-targeting drugs.
Mechanism of Action
The mechanism of action of {1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-yl}methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The chlorofluorophenyl group may enhance binding affinity to certain targets, while the piperidine ring can modulate the compound’s overall activity. The methanamine group may participate in hydrogen bonding or electrostatic interactions, contributing to the compound’s efficacy.
Comparison with Similar Compounds
Structural Variations and Key Differences
The compound’s structural analogs differ in three primary aspects:
Aromatic substituents (halogen type, position, and additional functional groups).
Piperidine substitution patterns (position of the methanamine group and other ring modifications).
Core heterocyclic systems (piperidine vs. benzimidazole, triazole, etc.).
Substituent Effects on Physicochemical Properties
- Electron-withdrawing vs. Halogen position matters: The 2-bromo-4-fluorophenyl analog (MW 301.20, ) shows heavier molecular weight due to bromine but may exhibit distinct steric and electronic profiles.
Piperidine substitution :
Pharmacological Potential (Inferred from Analogs)
- GSK-3β Inhibition : Piperidin-4-yl methanamine derivatives with pyridinyl or isopropoxypyridinyl groups (e.g., compounds 13 and 14, ) show kinase inhibitory activity, suggesting the target compound could be explored in neurodegenerative disease models.
Biological Activity
The compound {1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-yl}methanamine, also known by its IUPAC name 1-(2-chloro-6-fluorobenzyl)-4-piperidinone, has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, focusing on antibacterial, antifungal, and anticancer properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is CHClFNO, with a molecular weight of 241.69 g/mol. The structure features a piperidine ring substituted with a 2-chloro-6-fluorobenzyl group, which is crucial for its biological activity.
Antibacterial Activity
Recent studies have demonstrated that derivatives of piperidine compounds exhibit significant antibacterial properties. For instance, the compound's structural modifications influence its efficacy against various bacterial strains.
Table 1: Antibacterial Activity of Piperidine Derivatives
| Bacterial Strain | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 |
| Staphylococcus aureus | 5.64 |
| Enterococcus faecalis | 8.33 |
| Escherichia coli | 2.33 |
| Pseudomonas aeruginosa | 13.40 |
| Salmonella typhi | 11.29 |
The Minimum Inhibitory Concentration (MIC) values indicate that the compound exhibits strong inhibitory effects against Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent .
Antifungal Activity
In addition to antibacterial properties, this compound has shown antifungal activity against various fungal strains. The following table summarizes the antifungal activity observed in recent studies:
Table 2: Antifungal Activity of Piperidine Derivatives
| Fungal Strain | MIC (µM) |
|---|---|
| Candida albicans | 16.69 |
| Fusarium oxysporum | 56.74 |
These findings suggest that the compound may serve as a promising candidate for antifungal therapies .
Anticancer Activity
The anticancer potential of this compound has been explored in various in vitro studies. Compounds related to this structure have demonstrated cytotoxic effects against several cancer cell lines.
Table 3: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 18.36 |
| HepG2 (Liver Cancer) | 1.98 |
The IC values indicate that this compound can effectively inhibit cancer cell proliferation, particularly in liver and breast cancer cells, making it a candidate for further development in cancer therapy .
Case Studies
Several case studies highlight the biological significance of this compound:
- Antibacterial Study : A study involving the synthesis of piperidine derivatives showed that modifications at specific positions on the piperidine ring enhanced antibacterial activity significantly against Staphylococcus aureus and Escherichia coli .
- Antifungal Research : Another investigation assessed the antifungal properties of related piperidine compounds, revealing promising results against Candida albicans and Fusarium species, suggesting a broad spectrum of antifungal activity .
- Cytotoxicity Analysis : In vitro tests on MCF-7 and HepG2 cell lines indicated that certain derivatives exhibited potent cytotoxic effects, warranting further exploration into their mechanisms of action and therapeutic potential .
Q & A
Q. What are the recommended synthetic routes for {1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-yl}methanamine?
The synthesis typically involves reductive amination of 1-[(2-chloro-6-fluorophenyl)methyl]piperidin-4-one. A validated method includes:
- Reacting the ketone intermediate with methylamine in the presence of a reducing agent like sodium borohydride (NaBH₄) in methanol .
- Purification via column chromatography or crystallization using solvents such as 2-propanol (2-PrOH) to isolate the free base or its fumarate salt .
- Confirming purity (>95%) using HPLC with a sodium acetate/sodium 1-octanesulfonate buffer (pH 4.6) and methanol mobile phase .
Q. What analytical techniques are critical for characterizing this compound?
Key methods include:
- NMR Spectroscopy : ¹³C NMR (e.g., 162.36 ppm for fluorophenyl signals) and ¹H NMR to confirm substituent positions and stereochemistry .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., observed [M+H]⁺ at m/z 351.24404 for related analogs) .
- Chromatography : Reverse-phase HPLC with UV detection to assess purity and stability under accelerated conditions (e.g., 40°C, 75% humidity) .
Q. What is the primary biological target of this compound?
The compound is a potent inhibitor of ACK1 (activated Cdc42-associated kinase 1, TNK2), a tyrosine kinase implicated in cancer signaling pathways. It exhibits low nanomolar IC₅₀ values in enzymatic assays, making it a candidate for oncology research .
Q. How should solubility and formulation be optimized for in vitro assays?
- Use polar aprotic solvents like DMSO for stock solutions (10–50 mM).
- For aqueous buffers, adjust pH to 4.6–6.0 using sodium acetate/acetic acid systems to enhance solubility .
- For cell-based assays, dilute stocks in culture media containing ≤0.1% DMSO to avoid cytotoxicity .
Q. What stability considerations are critical during storage?
- Store as a lyophilized powder at –20°C under inert gas (argon or nitrogen).
- Monitor decomposition via HPLC over 6–12 months; degradation products may include oxidized piperidine derivatives or hydrolyzed benzyl intermediates .
Advanced Research Questions
Q. How can contradictory IC₅₀ values across studies be resolved?
Discrepancies may arise from:
- Assay Conditions : Variations in ATP concentrations (e.g., 10 µM vs. 100 µM) or buffer ionic strength .
- Compound Purity : Verify via HPLC and HRMS; impurities >5% can skew results .
- Cell Line Differences : ACK1 expression levels in cancer models (e.g., prostate vs. breast cell lines) .
- Solution : Validate activity using orthogonal assays (e.g., fluorescence polarization vs. radiometric kinase assays) .
Q. How can structural analogs be designed to improve selectivity for ACK1 over other kinases?
- Modify the Fluorophenyl Group : Replace 2-chloro-6-fluoro substituents with bulkier groups (e.g., trifluoromethyl) to exploit hydrophobic pockets in ACK1 .
- Piperidine Substitutions : Introduce methyl or ethyl groups at the piperidine nitrogen to reduce off-target interactions with kinases like Src or Abl .
- SAR Insights : Analogs with biphenyl or pyridazine moieties show enhanced selectivity (e.g., 1-([1,1'-biphenyl]-3-yl) derivatives) .
Q. What computational strategies elucidate binding interactions with ACK1?
- Molecular Docking : Use crystal structures of ACK1 (PDB: 3EQR) to model the compound’s piperidine ring occupying the ATP-binding pocket .
- MD Simulations : Assess stability of hydrogen bonds between the methanamine group and conserved residues (e.g., Lys158, Glu172) .
- Free Energy Calculations : Compare binding affinities of analogs using MM/GBSA methods .
Q. How can pharmacokinetic properties be optimized for in vivo studies?
- Improve Solubility : Introduce hydrophilic groups (e.g., morpholine or pyridazine) to the piperidine ring .
- Enhance Metabolic Stability : Replace labile groups (e.g., methyl esters) with bioisosteres like trifluoroethyl .
- Prodrug Strategies : Convert the methanamine to a tert-butoxycarbonyl (Boc)-protected derivative for improved oral bioavailability .
Q. What strategies mitigate off-target effects in kinase profiling?
- Kinome-Wide Screening : Use panels like Eurofins KinaseProfiler to assess selectivity across 400+ kinases .
- Counter-Screening : Test against kinases with structural homology to ACK1 (e.g., TNK1, FAK) .
- Covalent Modification : Introduce acrylamide groups for irreversible binding to ACK1’s cysteine residues, reducing off-target activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
